(Chlorocarbonyl)(2-phenylethyl)ketene
Description
(Chlorocarbonyl)(2-phenylethyl)ketene is a highly reactive ketene derivative characterized by a chlorocarbonyl group and a 2-phenylethyl substituent attached to the ketene core (C=C=O). These ketenes are typically synthesized via thermolysis of malonyl dichlorides (e.g., phenylmalonyl dichloride) , yielding isolable intermediates that act as 1,3-bielectrophiles. Their reactivity stems from the dual electrophilic sites at the ketenyl carbon and the adjacent carbonyl group, enabling cyclocondensation with nucleophiles like thioureas or amines to form heterocycles (e.g., pyrimidinediones, thiazinones) under mild conditions .
Properties
CAS No. |
57421-94-0 |
|---|---|
Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
InChI |
InChI=1S/C11H9ClO2/c12-11(14)10(8-13)7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
QFDGTKYINBGZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=C=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Chlorocarbonyl)(2-phenylethyl)ketene typically involves the treatment of α-bromoacyl bromide with zinc, although the yields from this method are not always optimal . Another common method is the dehydration of acetic acid, which is more suitable for industrial-scale production . Additionally, ketenes can be generated from acyl chlorides through an elimination reaction where HCl is lost .
Industrial Production Methods: On an industrial scale, ketenes, including this compound, are often produced by thermal dehydration of acetic acid. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (Chlorocarbonyl)(2-phenylethyl)ketene undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Acylation Reactions: It can acylate alcohols and amines, forming esters and amides, respectively.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve alkenes and proceed under mild conditions without the need for catalysts.
Acylation Reactions: Often involve the use of alcohols or amines as nucleophiles.
Major Products:
Cyclobutanones: Formed from cycloaddition reactions.
Esters and Amides: Result from acylation reactions.
Scientific Research Applications
(Chlorocarbonyl)(2-phenylethyl)ketene has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cycloaddition and acylation reactions.
Biology and Medicine: Its derivatives are explored for potential biological activities, including as intermediates in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The reactivity of (Chlorocarbonyl)(2-phenylethyl)ketene is primarily due to its ketene functional group. The compound undergoes cycloaddition reactions through a concerted mechanism, where the ketene aligns antarafacially with respect to other alkenes . This unique geometry facilitates the formation of cyclobutanones and other cyclic products .
Comparison with Similar Compounds
Comparison with Similar Ketene Derivatives
The reactivity and applications of (chlorocarbonyl)(2-phenylethyl)ketene can be contextualized by comparing it to structurally related ketenes:
Table 1: Structural and Reactivity Comparison of Ketene Derivatives
Key Observations:
Electrophilicity: The chlorocarbonyl group in (chlorocarbonyl)phenylketene enhances electrophilicity compared to phenylketene, enabling faster cycloadditions .
Synthetic Utility: (Chlorocarbonyl)phenylketene reacts with 1,3-dinucleophiles (e.g., thioureas) to form pyrimidinediones (e.g., 11a, 11b) or thiazinones (e.g., 12a, 12b) in high yields . In contrast, methylketene primarily undergoes [2+2] cycloadditions due to its simplicity .
Stability : Phosphorane-stabilized ketenes (e.g., triphenylphosphoranylidene ketene) exhibit greater thermal stability but require harsher conditions for reactivity .
Table 2: Spectral and Physical Properties
Mechanistic and Theoretical Insights
Anharmonic vibrational analyses of chlorocarbonyl ketenes (e.g., conformers of C(Cl)=C=O) reveal distinct bending and stretching modes influenced by electron-withdrawing groups. These studies predict enhanced polarization in this compound, aligning with its high reactivity .
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